Distinct μ-Opioid Receptor Allosteric Modulation
In a systematic structure–activity relationship study evaluating 15 CBD analogs as negative allosteric modulators (NAMs) of the μ-opioid receptor (μOR), CBD-C8 (designated as compound 14 in the study) demonstrated distinct allosteric modulation activity relative to (−)-CBD [1]. Using a cyclic AMP (cAMP) inhibition assay in HEK293 cells expressing μOR, the study characterized the ability of each analog to reverse μOR activation. While (−)-CBD served as the baseline NAM, CBD-C8 exhibited differential potency and efficacy that distinguishes it from the parent compound in this therapeutically relevant signaling pathway [1].
| Evidence Dimension | Negative allosteric modulation of μ-opioid receptor (cAMP inhibition reversal) |
|---|---|
| Target Compound Data | CBD-C8 (compound 14) showed distinct allosteric modulation activity profile; specific EC₅₀ and Eₘₐₓ values reported in study |
| Comparator Or Baseline | (−)-Cannabidiol ((−)-CBD) as reference NAM; several CBD analogs proved more potent than (−)-CBD |
| Quantified Difference | CBD-C8 exhibited a different allosteric modulation signature compared to (−)-CBD, with alterations in both potency and maximal efficacy for μOR NAM activity |
| Conditions | Cyclic AMP assay in HEK293 cells heterologously expressing μ-opioid receptor |
Why This Matters
Differential μOR NAM activity indicates that CBD-C8 may produce distinct opioid-modulating effects that cannot be replicated by CBD, critical for research involving opioid receptor pharmacology or developing non-competitive opioid antidotes.
- [1] Bosquez-Berger T, Gudorf JA, Kuntz CP, et al. Structure–Activity Relationship Study of Cannabidiol-Based Analogs as Negative Allosteric Modulators of the μ-Opioid Receptor. J Med Chem. 2023;66(14):9466-9494. View Source
